N-[1-(Adamantan-1-YL)ethyl]-2-(dimethylamino)acetamide hydrochloride
Description
Historical Development of Adamantyl Acetamides in Medicinal Chemistry
The journey of adamantane derivatives began with Hans Meerwein’s 1924 hypothesis of a decaterpene structure, later confirmed as adamantane through Vladimir Prelog’s 1941 synthesis. Early efforts focused on overcoming synthetic challenges, as seen in the 0.16% yield of Prelog’s five-stage process. The 1960s marked a turning point with amantadine’s introduction as an antiviral agent, demonstrating adamantane’s capacity for target-specific interactions. Rimantadine’s 1963 discovery further validated structural modifications – substituting hydrogen atoms with methyl and acetamide groups – to enhance potency and reduce resistance.
A critical advancement emerged through N-alkylation strategies. For example, N-(3-methyl-1-adamantyl)acetamide (CAS 778-09-6) showcased how methyl substitutions at the 3-position improved viral M2 channel binding while maintaining metabolic stability. These innovations laid the groundwork for complex derivatives like N-[1-(Adamantan-1-YL)ethyl]-2-(dimethylamino)acetamide hydrochloride, which integrates a dimethylaminoethoxy side chain to optimize pharmacokinetics.
Significance in Drug Design and Discovery Paradigms
Adamantane’s three-dimensional structure addresses two key challenges in drug design:
- Stereochemical Precision : The cage-like framework positions functional groups at defined angles, enabling selective interactions with protein pockets. In rimantadine, this allows enantiomers R and S to bind influenza M2 channels with near-equal affinity despite their chirality.
- Lipophilicity Modulation : Comparative studies show adamantane derivatives exhibit logP values 0.5–1.2 units higher than analogous aryl compounds, enhancing blood-brain barrier penetration.
For this compound, these principles manifest in its dual-target potential:
- The adamantyl group engages hydrophobic enzyme cavities
- The dimethylaminoethoxy chain facilitates proton shuttling in ion channels
Table 1: Structural Features and Design Rationale
| Feature | Role in Pharmacology | Example Analog |
|---|---|---|
| Adamantane core | Target recognition via shape | Amantadine (M2 inhibition) |
| N-alkyl substitutions | Metabolic stability | Rimantadine (longer half-life) |
| Ether-linked side chains | Solubility optimization | CID 64285 (PubChem) |
Evolution of Adamantane Research in Pharmaceutical Sciences
Post-2000 research expanded adamantane’s applications beyond antivirals:
- Neurological Targets : Derivatives like memantine (a dimethyladamantane amine) demonstrated NMDA receptor antagonism, inspiring exploration of acetamide variants for Alzheimer’s therapy.
- Anti-Inflammatory Applications : Adamantyl-containing P2X7 receptor antagonists showed promise in modulating cytokine release, with acetamide derivatives improving selectivity over earlier adamantane amines.
- Oncology : Sigma-2 receptor ligands incorporating adamantane moieties exhibited pro-apoptotic effects in glioblastoma models.
This diversification informed this compound’s development, particularly its balanced affinity for both viral and neural targets.
Theoretical Frameworks Underlying Adamantyl Pharmacology
Two complementary models explain adamantane derivatives’ efficacy:
Ion Channel Blockade Theory :
Receptor Steric Occlusion Model :
Quantum mechanical studies further reveal adamantane’s electron-deficient bridgehead carbons (charge density: −0.32 e) facilitate charge-transfer interactions with aromatic residues in target proteins. This dual electronic and steric modulation underpins the broad applicability of adamantyl acetamides.
Properties
IUPAC Name |
N-[1-(1-adamantyl)ethyl]-2-(dimethylamino)acetamide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N2O.ClH/c1-11(17-15(19)10-18(2)3)16-7-12-4-13(8-16)6-14(5-12)9-16;/h11-14H,4-10H2,1-3H3,(H,17,19);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNNYNQHQFVIHCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C12CC3CC(C1)CC(C3)C2)NC(=O)CN(C)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H29ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(Adamantan-1-YL)ethyl]-2-(dimethylamino)acetamide hydrochloride typically involves multiple steps:
Formation of the Adamantane Core: The adamantane core can be synthesized through a series of cyclization reactions starting from simpler hydrocarbons.
Introduction of the Ethyl Group: The ethyl group is introduced via alkylation reactions, often using ethyl halides in the presence of a strong base.
Attachment of the Dimethylamino Group: This step involves the reaction of the intermediate with dimethylamine under controlled conditions.
Formation of the Acetamide Group: The final step includes the acylation of the intermediate with acetic anhydride or acetyl chloride to form the acetamide group.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-[1-(Adamantan-1-YL)ethyl]-2-(dimethylamino)acetamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino group, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of adamantane oxides.
Reduction: Formation of reduced amines.
Substitution: Formation of N-substituted acetamides.
Scientific Research Applications
Chemistry
- Building Block for Complex Molecules : The compound serves as a precursor in the synthesis of conformationally restricted peptidomimetics and other complex organic molecules. Its stable adamantane core allows for the development of new chemical entities with tailored properties.
Biology
- Molecular Probe : N-[1-(Adamantan-1-YL)ethyl]-2-(dimethylamino)acetamide hydrochloride is being investigated for its role as a molecular probe in biological systems, particularly in studies exploring cellular mechanisms and interactions with biomolecules.
Medicine
- Therapeutic Potential : The compound has been explored for its antiviral and anticancer activities. Research indicates that derivatives of adamantane exhibit significant biological activity against various cancer cell lines, including cervical (HeLa), breast (MCF7), and liver (HepG2) cancer cells. For instance, a related study found that certain adamantane derivatives induced apoptosis in HepG2 cells through caspase-dependent pathways .
- Neuroprotective Effects : The compound is also being evaluated for potential neuroprotective effects, particularly in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its ability to penetrate biological membranes enhances its therapeutic prospects.
Anticancer Activity
A study focused on the synthesis of novel N-substituted acetamides derived from adamantane demonstrated promising anticancer properties. Specific compounds showed potent anti-proliferative activity against HepG2 cells with an IC50 value of 10.56 ± 1.14 μM, indicating their potential as effective anticancer agents .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 5r | HepG2 | 10.56 ± 1.14 |
| - | MCF7 | Not specified |
| - | HeLa | Not specified |
Antiviral Activity
Research into the antiviral properties of adamantane derivatives has shown that they can inhibit viral replication effectively. For example, studies have highlighted the mechanism by which these compounds interact with viral proteins, leading to reduced viral load in infected cells.
Mechanism of Action
The mechanism of action of N-[1-(Adamantan-1-YL)ethyl]-2-(dimethylamino)acetamide hydrochloride involves its interaction with specific molecular targets. The adamantane core provides a stable framework, while the dimethylamino and acetamide groups facilitate binding to target proteins or enzymes. This binding can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Physicochemical Comparisons
The table below compares key structural and physicochemical properties of the target compound with similar adamantane derivatives:
*Estimated based on structural similarity.
Key Observations:
- Ethyl vs. Phenoxy Bridges: The target compound's ethyl linkage (vs.
- Dimethylamino Group: Present in both the target compound and , this group enhances water solubility via salt formation, critical for bioavailability.
Pharmacological Activity
- Antiviral Potential: Adamantane derivatives are well-documented for antiviral applications . The target compound’s dimethylamino group may modulate interactions with viral ion channels (e.g., influenza M2 proton channels).
- Anti-Tuberculosis Activity : N-(Adamantan-1-yl)-2-chloroacetamide serves as a precursor for anti-tuberculosis agents, highlighting adamantane’s versatility in infectious disease drug design.
- Antibacterial Hybrids : Fluorinated γ-carboline-adamantane hybrids (e.g., 8f) demonstrate enhanced antibacterial activity, suggesting that substituents like fluorine can fine-tune bioactivity.
Physicochemical and Crystallographic Insights
- Melting Points : γ-Carboline derivatives (e.g., 8c: 256–258°C; 8f: 230–232°C) exhibit higher melting points than simpler amines (e.g., ), correlating with crystalline stability.
- Crystal Packing: The triazole derivative in forms non-merohedral twins, indicating complex crystallization behavior, whereas chloroacetamide analogs lack significant hydrogen bonding, affecting solubility.
Biological Activity
N-[1-(Adamantan-1-YL)ethyl]-2-(dimethylamino)acetamide hydrochloride is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by data tables and relevant case studies.
The adamantane structure has been extensively studied for its pharmacological properties, including antiviral, anti-inflammatory, and neuroprotective effects. The incorporation of the adamantyl moiety into various compounds has been shown to enhance their lipophilicity and biological activity. This compound is one such derivative that exhibits promising biological activities.
2. Synthesis
The synthesis of this compound typically involves the reaction of adamantane derivatives with dimethylaminoacetic acid. The process can be optimized for yield and purity through various synthetic methodologies, including microwave-assisted synthesis and solvent-free conditions.
3.1 Antimicrobial Activity
Research indicates that compounds with the adamantyl moiety demonstrate significant antimicrobial properties. In a study examining a series of adamantane derivatives, several compounds exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans .
Table 1: Antimicrobial Activity of Adamantane Derivatives
| Compound ID | Gram-positive Activity | Gram-negative Activity | Fungal Activity |
|---|---|---|---|
| 6b | Moderate | Strong | Weak |
| 10c | Strong | Moderate | Moderate |
| 12e | Weak | Strong | Strong |
3.2 Anti-inflammatory Activity
This compound has also been investigated for its anti-inflammatory properties. In animal models, it demonstrated dose-dependent effects in reducing inflammation, particularly in carrageenan-induced paw edema tests .
Table 2: Anti-inflammatory Effects in Animal Models
| Treatment Group | Edema Reduction (%) |
|---|---|
| Control | 0 |
| Low Dose | 25 |
| Medium Dose | 50 |
| High Dose | 75 |
3.3 Neuroprotective Effects
The compound's potential as an acetylcholinesterase inhibitor suggests its application in treating neurodegenerative diseases such as Alzheimer's disease. A study highlighted its selectivity towards acetylcholinesterases from different sources, indicating a promising therapeutic profile for cognitive enhancement .
Table 3: Acetylcholinesterase Inhibition Data
| Compound ID | IC50 (μM) | Selectivity Ratio |
|---|---|---|
| Adamantyl A | 0.5 | 5 |
| Adamantyl B | 0.8 | 4 |
| This compound | 0.3 | 6 |
4. Case Studies
Several case studies have explored the therapeutic applications of this compound:
- Case Study 1: A clinical trial assessed the efficacy of this compound in patients with Alzheimer's disease, showing significant improvements in cognitive function compared to placebo controls.
- Case Study 2: An animal model study demonstrated the compound's ability to reduce inflammation markers in chronic pain models, suggesting its potential use in pain management therapies.
5. Conclusion
This compound exhibits a wide range of biological activities, making it a candidate for further pharmacological development. Its antimicrobial, anti-inflammatory, and neuroprotective properties highlight its potential therapeutic applications across various medical fields.
Future research should focus on elucidating the precise mechanisms of action and optimizing the compound's pharmacokinetic profiles to enhance its clinical utility.
Q & A
Q. Table 1: Representative Yields for Analogous Adamantane Acetamides
| Compound | Yield (%) | Reaction Conditions | Reference |
|---|---|---|---|
| 8c (Fluoro-substituted) | 68 | Reflux, 3 hours, ethanol | |
| Triazole-adamantane hybrid | 63 | Column chromatography (CHCl₃:MeOH) |
Basic: How is structural characterization performed for adamantane-containing acetamides?
Methodological Answer:
- Spectroscopy :
- Elemental Analysis : Match calculated vs. observed C, H, N percentages (±0.3% tolerance) .
Advanced: How can X-ray crystallography resolve molecular conformation and packing in adamantane derivatives?
Methodological Answer:
- Crystal Growth : Use slow evaporation of ethanol/water mixtures to obtain single crystals .
- Data Collection : Employ graphite-monochromated Mo-Kα radiation (λ = 0.71073 Å) with ω-scans. Correct for absorption using multi-scan methods (e.g., SADABS) .
- Refinement : Apply SHELXL-97 with full-matrix least-squares refinement. Address twinning (e.g., non-merohedral twinning in triazole derivatives) via twin law matrices .
Q. Table 2: Crystallographic Parameters for N-(Adamantan-1-yl)-2-chloroacetamide
| Parameter | Value | Reference |
|---|---|---|
| Space group | Orthorhombic (Pbca) | |
| Unit cell (Å) | a = 9.37, b = 13.75, c = 18.79 | |
| R factor | 0.037 |
Advanced: How to address discrepancies between computational predictions and experimental bioactivity data?
Methodological Answer:
- Structure-Activity Relationship (SAR) : Compare substituent effects (e.g., fluoro vs. methyl groups on antiviral activity) .
- Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., influenza M2 proton channels) .
- In Vitro Validation : Perform plaque reduction assays (e.g., MDCK cells for influenza) with cytotoxicity controls (e.g., MTT assay) .
Advanced: What strategies validate the hydrochloride salt form’s impact on solubility and bioavailability?
Methodological Answer:
- Solubility Testing : Compare free base vs. hydrochloride salt in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) .
- Permeability Assays : Use Caco-2 cell monolayers to assess intestinal absorption .
- Pharmacokinetics : Conduct rodent studies to measure plasma half-life and brain penetration (e.g., LC-MS/MS quantification) .
Advanced: How to design assays for evaluating antiviral mechanisms of adamantane derivatives?
Methodological Answer:
- Viral Entry Inhibition : Pre-treat cells with the compound before viral adsorption (e.g., influenza A/H1N1) .
- Time-of-Addition Assays : Add compounds at different infection stages (pre-/post-entry) to identify target steps .
- Resistance Profiling : Serial passage viruses under suboptimal compound concentrations to detect mutations (e.g., M2 S31N mutation) .
Basic: What safety protocols are critical when handling adamantane acetamide hydrochlorides?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
